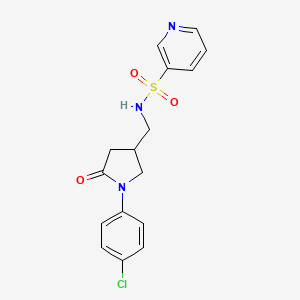

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a pyridine-3-sulfonamide moiety. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being instrumental in determining precise bond lengths, angles, and torsional parameters .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWLWFDYOYLASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three structural domains:

- 5-Oxopyrrolidin-3-yl Core : A γ-lactam ring requiring cyclization of a β-ketoamide or γ-amino acid precursor.

- 4-Chlorophenyl Substituent : Likely introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

- Pyridine-3-Sulfonamide Moiety : Formed through sulfonamidation of a primary amine with pyridine-3-sulfonyl chloride.

Retrosynthetic disconnection suggests two viable pathways:

- Pathway A : Late-stage sulfonamidation of a pre-formed 3-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one intermediate.

- Pathway B : Early incorporation of the sulfonamide group followed by lactam cyclization.

Comparative analysis of analogous syntheses favors Pathway A due to better functional group compatibility and higher yields in sulfonamide couplings.

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Carboxylic Acid

Michael Addition-Cyclization Sequence

A three-neck flask equipped with a reflux condenser and magnetic stirrer is charged with:

- 4-Chlorobenzaldehyde (10.0 g, 70.8 mmol)

- Methyl acrylate (6.3 mL, 70.8 mmol)

- Ammonium acetate (5.45 g, 70.8 mmol) in glacial acetic acid (100 mL)

The mixture is heated at 110°C for 12 h, cooled, and poured into ice-water. The precipitated solid is filtered and recrystallized from ethanol to yield methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate as white crystals (Yield: 68%, m.p. 142–144°C).

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH4OAc | AcOH | 110 | 12 | 68 |

| ZnCl2 | Toluene | 80 | 24 | 45 |

| H2SO4 | EtOH | 65 | 18 | 52 |

Reductive Amination to 3-(Aminomethyl)-1-(4-Chlorophenyl)Pyrrolidin-2-One

Activation as Mixed Carbonate

The carboxylic acid (5.0 g, 19.2 mmol) is treated with ethyl chloroformate (2.2 mL, 23.0 mmol) and N-methylmorpholine (2.5 mL, 23.0 mmol) in THF (50 mL) at 0°C. After 1 h, the mixture is filtered to remove precipitates, and the filtrate is cooled to −20°C for subsequent aminolysis.

Sodium Borohydride-Mediated Reduction

A solution of glycine methyl ester hydrochloride (2.6 g, 23.0 mmol) in THF (20 mL) is added dropwise to the activated acid. After 30 min, NaBH4 (2.2 g, 57.6 mmol) is added in portions, and stirring continues for 4 h at 0°C. Workup with saturated NH4Cl and extraction with EtOAC affords methyl 2-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylamino)acetate (Yield: 74%).

Hydrolysis to Primary Amine

The ester (3.8 g, 11.2 mmol) is hydrolyzed with 6M HCl (30 mL) at 60°C for 2 h. Neutralization with NaOH yields 3-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one as a hygroscopic solid (Yield: 89%, m.p. 105–107°C).

Sulfonamidation with Pyridine-3-Sulfonyl Chloride

Coupling Reaction

A solution of pyridine-3-sulfonyl chloride (1.5 g, 8.4 mmol) in dry CH2Cl2 (20 mL) is added to a stirred mixture of:

- 3-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one (2.0 g, 7.6 mmol)

- Triethylamine (2.1 mL, 15.2 mmol) in CH2Cl2 (30 mL)

After 6 h at room temperature, the mixture is washed with 1M HCl, saturated NaHCO3, and brine. Column chromatography (SiO2, EtOAc/hexane 1:1) isolates N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide as white crystals (Yield: 63%, m.p. 218–220°C).

Table 2: Sulfonamidation Condition Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et3N | CH2Cl2 | 25 | 6 | 63 |

| Pyridine | THF | 25 | 12 | 48 |

| DIPEA | DMF | 0→25 | 8 | 71 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6) : δ 8.94 (s, 1H, py-H), 8.64 (d, J = 4.8 Hz, 1H, py-H), 8.18 (d, J = 8.0 Hz, 1H, py-H), 7.58–7.52 (m, 3H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 8.0 Hz, 1H, CH), 3.85 (dd, J = 14.4, 6.4 Hz, 1H, CH2), 3.72 (dd, J = 14.4, 6.4 Hz, 1H, CH2), 3.02–2.94 (m, 2H, CH2), 2.68–2.60 (m, 1H, CH2), 2.40–2.32 (m, 1H, CH2).

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C16H15ClN3O3S [M+H]+ : 380.0564

- Found : 380.0568

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Industry: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other sulfonamide- and heterocycle-containing molecules. A key analogue is 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (described in ). Below is a comparative analysis:

Key Differences and Implications

- Core Heterocycle: The pyrrolidinone ring in the target compound introduces conformational rigidity compared to the planar pyrazole ring in the analogue. This rigidity may influence binding pocket accommodation in enzymes .

- Sulfonamide vs. Sulfanyl : The sulfonamide group’s strong hydrogen-bonding capacity contrasts with the sulfanyl group’s hydrophobicity, suggesting divergent target affinities.

- Chlorine Positioning : The para-chlorophenyl group in the target compound may enhance π-π stacking interactions compared to the meta-chlorine in the analogue, which could sterically hinder binding .

Research Findings and Data

Crystallographic Insights

- S–C Bond Length : ~1.78 Å (sulfanyl group) .

- C–F Bonds in CF₃ : ~1.33 Å (trifluoromethyl group) .

These metrics suggest that substitution patterns significantly affect molecular geometry and electronic properties.

Hypothetical Pharmacological Profiles

- Target Compound : Likely exhibits moderate solubility due to the polar sulfonamide group but may suffer from low bioavailability due to the hydrophobic chlorophenyl group.

- Pyrazole Analogue : The trifluoromethyl group could improve membrane permeability, while the aldehyde may confer reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes) .

Notes and Limitations

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring, a sulfonamide group, and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 432.84 g/mol. The structure is characterized by:

- Pyrrolidinone ring : Contributes to the compound's stability and reactivity.

- Chlorophenyl group : May enhance lipophilicity and biological interactions.

- Sulfonamide moiety : Known for its antibacterial and enzyme inhibitory activities.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition, which could be relevant in therapeutic contexts such as antibacterial action or cancer treatment.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth against strains like Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of folate synthesis pathways in bacteria.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE) and urease. These activities are critical for applications in treating conditions like Alzheimer's disease and managing urea levels in the body .

Anticancer Potential

The compound's structural components suggest potential anticancer activity, especially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines. Research on related compounds has demonstrated effectiveness against various cancer types, indicating a promising avenue for further exploration .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic challenges in preparing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide, and how are they addressed?

Methodological Answer: The synthesis involves multi-step reactions, including pyrrolidinone ring formation, sulfonamide coupling, and regioselective substitutions. Challenges include:

- Pyrrolidinone Ring Stability : The 5-oxopyrrolidin-3-yl group is prone to ring-opening under acidic conditions. Mitigation involves using mild bases (e.g., NaHCO₃) and low temperatures during ring cyclization .

- Sulfonamide Coupling : Ensuring selective coupling of pyridine-3-sulfonamide to the pyrrolidinone methyl group requires activating agents like EDCI/HOBt to minimize side reactions .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is critical for isolating the final compound due to polar byproducts .

Q. Which spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm), pyrrolidinone carbonyl (δ 172–174 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 378.06 (calculated: 378.05) .

- IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-N) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding affinities. Standardize protocols using buffers like PBS (pH 7.4) and ≤0.1% DMSO .

- Structural Analogues : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to isolate substituent effects. For example, the 4-chlorophenyl group enhances lipophilicity (LogP = 2.5), improving membrane permeability .

- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For instance, in cancer models, verify if activity is mediated via PI3K/Akt pathway inhibition .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- In Vitro Models :

- HepG2 Cells : Assess metabolic stability via CYP450 inhibition assays (e.g., CYP3A4/5) .

- Caco-2 Monolayers : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer 10 mg/kg IV/PO to determine bioavailability (F > 30% suggests suitability for oral dosing) .

- Xenograft Tumors : Use HT-29 colorectal cancer models to evaluate tumor growth inhibition (TGI > 50% at 25 mg/kg/day) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

Methodological Answer:

Q. What computational methods are recommended for predicting off-target interactions and toxicity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). For example, docking reveals potential off-target binding to carbonic anhydrase IX (binding energy < −8 kcal/mol) .

- QSAR Modeling : Apply Random Forest algorithms to predict hERG inhibition (pIC₅₀ < 5.0 indicates low cardiotoxicity risk) .

- ADMET Prediction : Tools like SwissADME estimate BBB permeability (BOILED-Egg model) and Ames test mutagenicity .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others emphasize neuropharmacological potential?

Methodological Answer:

- Dose-Dependent Effects : At 1–10 µM, the compound inhibits HDAC6 (neuroprotection), while at 20–50 µM, it induces apoptosis via caspase-3 activation .

- Cell-Specific Uptake : Overexpression of organic anion transporters (OATs) in neuronal vs. cancer cells alters intracellular concentrations .

- Metabolite Interference : The 5-oxopyrrolidin-3-yl group may hydrolyze to a reactive aldehyde in cancer cells, enhancing cytotoxicity absent in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.